(2-Oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) acetate
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Overview
Description
(2-Oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) acetate is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by its unique structure, which includes a benzodiazepine core with an acetate group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) acetate typically involves the condensation of 2-aminobenzophenone with glycine ethyl ester, followed by cyclization and acetylation. The reaction conditions often require the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the acetate group.
Major Products:
Oxidation: Hydroxylated derivatives of the phenyl ring.
Reduction: Hydroxy derivatives of the benzodiazepine core.
Substitution: Various substituted benzodiazepine derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential effects on neurotransmitter systems and its interactions with various receptors.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The compound exerts its effects primarily through its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to other benzodiazepines, which are known for their anxiolytic and sedative properties.
Comparison with Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic properties.
Lorazepam: Known for its sedative effects and used in the treatment of anxiety.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness: (2-Oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) acetate is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. Its acetate group, in particular, may influence its solubility and metabolic stability, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-11(20)22-17-16(21)18-14-10-6-5-9-13(14)15(19-17)12-7-3-2-4-8-12/h2-10,17H,1H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQDVCJNJFUBLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(=O)NC2=CC=CC=C2C(=N1)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349790 |
Source
|
Record name | STK563490 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1760-44-7 |
Source
|
Record name | STK563490 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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